molecular formula C11H19Br B12003854 1-Bromo-2-undecyne CAS No. 18495-28-8

1-Bromo-2-undecyne

Cat. No.: B12003854
CAS No.: 18495-28-8
M. Wt: 231.17 g/mol
InChI Key: FRZGPGPZCNQHFV-UHFFFAOYSA-N
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Description

1-Bromo-2-undecyne is an organic compound with the molecular formula C11H19Br. It is a brominated alkyne, characterized by the presence of a bromine atom attached to a carbon-carbon triple bond. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-undecyne can be synthesized through the bromination of 2-undecyne. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-undecyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-2-undecyne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, through click chemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-undecyne involves its reactivity as a brominated alkyne. The bromine atom serves as a leaving group in substitution reactions, while the triple bond can participate in addition and coupling reactions. The compound’s reactivity is influenced by the electronic properties of the alkyne and the presence of the bromine atom .

Comparison with Similar Compounds

    1-Bromo-2-butyne: A shorter-chain brominated alkyne with similar reactivity.

    1-Bromo-2-octyne: An intermediate-chain brominated alkyne.

    1-Bromo-2-decyne: A longer-chain brominated alkyne.

Uniqueness: 1-Bromo-2-undecyne is unique due to its specific chain length, which provides distinct physical and chemical properties. Its reactivity and applications may differ from shorter or longer-chain brominated alkynes, making it suitable for specific synthetic and research purposes .

Properties

IUPAC Name

1-bromoundec-2-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZGPGPZCNQHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC#CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450135
Record name 2-Undecyne, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18495-28-8
Record name 2-Undecyne, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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